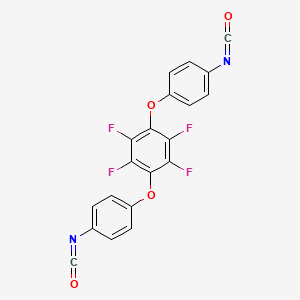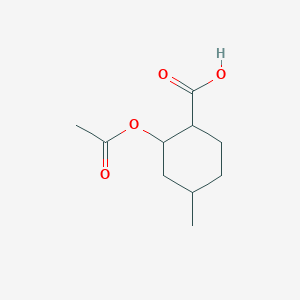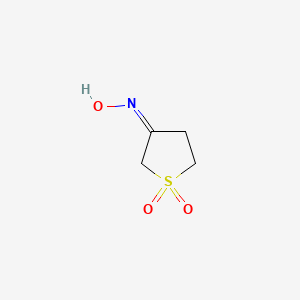![molecular formula C19H19F3N2O4S B12218560 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B12218560.png)
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide is a synthetic organic compound with a molecular formula of C₁₉H₁₉F₃N₂O₄S and a molecular weight of 428.43 g/mol This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, a trifluoromethyl group, and a prolinamide moiety
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form an intermediate sulfonamide. This intermediate is then reacted with proline or its derivatives under specific conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the efficient production of this compound.
Chemical Reactions Analysis
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide include:
4-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide: This compound shares similar structural features but has a piperazine ring instead of a prolinamide moiety.
4-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of various sulfonamides and shares the trifluoromethyl and sulfonyl groups.
Properties
Molecular Formula |
C19H19F3N2O4S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H19F3N2O4S/c1-28-15-7-9-16(10-8-15)29(26,27)24-11-3-6-17(24)18(25)23-14-5-2-4-13(12-14)19(20,21)22/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,23,25) |
InChI Key |
YTOXOQFUAILESD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12218490.png)
![7-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12218495.png)
![3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12218501.png)
![2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B12218508.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B12218516.png)
![N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide](/img/structure/B12218518.png)




![13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one](/img/structure/B12218541.png)

![3-Benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12218559.png)
